2-Chloro-6-fluoro-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-methylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chloro-6-fluoro-4-methylbenzene with a suitable cyanide source. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid can be performed using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO), and cyanide sources.
Reduction: Lithium aluminum hydride, diethyl ether.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Chloro-6-fluoro-4-methylbenzylamine.
Oxidation: 2-Chloro-6-fluoro-4-methylbenzoic acid.
Scientific Research Applications
2-Chloro-6-fluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylbenzonitrile: Similar structure but lacks the fluorine atom .
Uniqueness
2-Chloro-6-fluoro-4-methylbenzonitrile is unique due to the combination of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H5ClFN |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |
InChI Key |
LKRKCKDHRURROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.